molecular formula C7H2Cl3FO B2650331 2,3-Dichloro-6-fluorobenzoyl chloride CAS No. 886497-44-5

2,3-Dichloro-6-fluorobenzoyl chloride

Cat. No.: B2650331
CAS No.: 886497-44-5
M. Wt: 227.44
InChI Key: MQOLEIVNYIGJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-6-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2Cl3FO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two chlorine atoms and one fluorine atom. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,3-Dichloro-6-fluorobenzoyl chloride typically involves the acylation of 2,3-dichloro-6-fluorobenzene with oxalyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out at a temperature range of 20-30°C for 1.5-2.5 hours. After the reaction is complete, the product is distilled under reduced pressure to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of readily available raw materials and ensures high safety standards. The yield of the product is optimized by adjusting the catalyst concentration and reaction conditions, achieving a high conversion rate and purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-fluorobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,3-dichloro-6-fluorobenzoic acid.

    Reduction: It can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: This reaction occurs in the presence of water or aqueous bases like sodium hydroxide (NaOH).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products

Scientific Research Applications

2,3-Dichloro-6-fluorobenzoyl chloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the preparation of biologically active compounds, including pharmaceuticals.

    Medicine: The compound is involved in the synthesis of drugs with anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-fluorobenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives. The molecular targets include various nucleophilic sites in organic molecules, leading to the formation of new chemical bonds. The pathways involved are primarily substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-fluorobenzoyl chloride
  • 2,6-Difluorobenzoyl chloride
  • 2-Chloro-6-fluorobenzoyl chloride

Uniqueness

2,3-Dichloro-6-fluorobenzoyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. This makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals that require precise molecular configurations .

Properties

IUPAC Name

2,3-dichloro-6-fluorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3FO/c8-3-1-2-4(11)5(6(3)9)7(10)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOLEIVNYIGJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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